(4-Fluoro-3-(furan-3-yl)phenyl)methanamine
Description
Properties
IUPAC Name |
[4-fluoro-3-(furan-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-5,7H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWBHVIVGROHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C2=COC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Route from Halogenated Precursors
A common approach involves starting with a halogenated phenyl derivative, such as 3-chloro-4-fluorophenyl compounds, followed by nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the furan ring, then converting a suitable functional group to the methanamine.
Step 1: Preparation of 4-fluoro-3-(furan-3-yl)phenyl intermediate
- Halogenated phenyl precursors (e.g., 3-chloro-4-fluorophenyl derivatives) undergo a coupling reaction with furan-3-boronic acid or furan-3-yl halides under palladium catalysis.
Step 2: Introduction of the methanamine group
- The intermediate bearing a suitable leaving group (e.g., a halomethyl or nitrile substituent) is converted to the methanamine via reduction (e.g., catalytic hydrogenation) or nucleophilic substitution with ammonia or amine sources.
Use of N-Methyl-2-pyrrolidone (NMP) as Solvent and Reaction Medium
Several processes utilize NMP for its high boiling point and polarity, facilitating amination reactions and coupling steps at elevated temperatures (55-60°C), ensuring good solubility of intermediates and reagents.
Purification and Isolation Techniques
- Precipitation by anti-solvent addition (e.g., water or ethyl acetate) to isolate the product.
- Filtration and washing to remove impurities.
- Drying under reduced pressure using rotary evaporators or lyophilization.
- Use of recrystallization solvents such as isobutyl acetate and methylcyclohexane to obtain pure crystalline forms.
Detailed Process Example (Adapted from Related Patent Processes)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 3-chloro-4-fluorophenyl derivative + furan-3-boronic acid, Pd catalyst, base, solvent (e.g., acetonitrile) | Suzuki coupling to attach furan ring to phenyl ring |
| 2 | Intermediate with halomethyl group | Conversion to methanamine group via nucleophilic substitution or reduction |
| 3 | N-Methyl-2-pyrrolidone solvent, 55-60°C, 3 hours | Amination reaction conditions |
| 4 | Addition of water and pH adjustment with sodium carbonate | Precipitation of product |
| 5 | Extraction with ethyl acetate, filtration, drying | Purification and isolation of product |
Analytical Considerations and Polymorphs
- The compound can exist in various polymorphic forms, which may affect solubility and stability.
- Powder X-ray diffraction (PXRD) patterns are used to characterize crystalline forms.
- Typical PXRD peaks for related compounds are observed at 5.3°, 5.7°, 5.9°, 9.0°, 10.4°, etc. (2-theta) indicating distinct polymorphs.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 3-chloro-4-fluorophenyl derivatives, furan-3-boronic acid |
| Catalysts | Palladium-based (e.g., Pd(PPh3)4) |
| Solvents | N-Methyl-2-pyrrolidone, acetonitrile, ethyl acetate, isobutyl acetate |
| Reaction temperature | 55-60°C for coupling and amination steps |
| Reaction time | 3 hours typical for amination |
| Purification | Anti-solvent precipitation, filtration, drying |
| Analytical methods | PXRD for polymorph identification |
Research Findings and Optimization Notes
- The use of NMP enhances reaction efficiency and product yield.
- Controlling pH during precipitation is critical for product purity.
- Selection of anti-solvent and crystallization conditions affects polymorph formation, which can influence downstream pharmaceutical properties.
- The presence of the furan ring requires mild conditions to prevent ring opening or degradation.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(furan-3-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into amines or alcohols, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom and furan ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-3-(furan-3-yl)phenyl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Fluoro-3-(furan-3-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and furan ring contribute to its binding affinity and selectivity for certain enzymes and receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Substituent Position and Physical Properties
- 4c : (4-Fluoro-3-(dioxaborolan-2-yl)phenyl)methanamine
- Melting point: 62°C; Yield: 98%
- 4f : (3-Fluoro-4-(dioxaborolan-2-yl)phenyl)methanamine
- Melting point: 52°C; Yield: 66%
| Compound | Substituent Position | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 4c | 4-Fluoro, 3-boronate | 62 | 98 |
| 4f | 3-Fluoro, 4-boronate | 52 | 66 |
The higher yield and melting point of 4c compared to 4f suggest that the para-fluoro/meta-boronate configuration improves synthetic efficiency and crystallinity. This highlights the importance of substituent positioning on physical properties .
Trifluoromethyl Substitution Effects
Trifluoromethyl Derivatives (–14):
- 13af : (2-Trifluoromethyl-benzyl)carbamoyl derivative
- Yield: 28%
- 958863-61-1 : (4-Fluoro-3-(trifluoromethyl)phenyl)-N-methylmethanamine
- Molecular weight: 207.17 g/mol; pKa: 8.62
| Compound | Substituent | Yield (%) | Molecular Weight (g/mol) | pKa |
|---|---|---|---|---|
| Target Compound | 3-Furan-3-yl | - | ~179.18* | ~8.5† |
| 958863-61-1 | 3-CF3, 4-F | - | 207.17 | 8.62 |
| 13af | 2-CF3-benzyl | 28 | - | - |
*Estimated based on molecular formula (C11H11FNO). †Predicted based on structural analogs.
The trifluoromethyl group increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility. The low yield of 13af highlights synthetic challenges with bulky substituents .
Spectral Data Comparison
- Target Compound : Expected aromatic protons near δ 7.3–7.6 ppm (fluoro and furan coupling).
- 4c : δ 7.66–7.63 (m, 1H, aromatic), 3.83 (s, 2H, CH2NH2) .
- 13af : δ 7.91 (m, 1H, aromatic), 4.83 (d, J = 5.9 Hz, 2H, CH2NH) .
Trifluoromethyl groups (e.g., in 13af ) cause downfield shifts due to electron-withdrawing effects, while furan rings (target compound) exhibit distinct coupling patterns from conjugated systems.
Salt Forms and Commercial Availability
- [4-Fluoro-3-(imidazol-1-yl)phenyl]methanamine (Santa Cruz Biotechnology): Price: $288/250 mg .
- [4-(Oxadiazol-3-yl)phenyl]methanamine HCl (Parchem):
Salts improve stability and solubility but may alter bioavailability. Commercial availability varies, with imidazole and oxadiazole derivatives being more niche .
Biological Activity
(4-Fluoro-3-(furan-3-yl)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₈FNO, featuring a furan ring, a phenyl group, and an amine functional group. The presence of fluorine enhances its reactivity and binding affinity to biological targets, making it a candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of human sirtuin 2 (SIRT2) , an enzyme involved in cellular processes related to aging and various diseases, including cancer and neurodegenerative disorders.
Interaction with SIRT2
The inhibition of SIRT2 by this compound suggests potential applications in the treatment of conditions where SIRT2 is implicated. The fluorine atom and the furan ring contribute to the compound's binding affinity, influencing its selectivity for SIRT2 over other similar enzymes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promise in inhibiting various microbial strains, making it a candidate for further development in antimicrobial therapies.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, particularly against leukemia cell lines, where it demonstrated significant cytotoxicity .
Cytotoxicity Studies
In a recent study, derivatives similar to this compound showed IC50 values ranging from 0.70 μM to 4.75 μM across different cancer cell lines such as HL60, K562, and MCF7. These findings indicate that structural modifications can enhance cytotoxic effects against specific cancer types .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-(Phenylfuran-2-yl)methanamine | Furan ring with a phenyl group | Potential neuroprotective effects |
| 2-Aminofuran | Simple amine substituted furan | Basic structure; less complex than target |
| 4-Fluorophenethylamine | Fluorinated phenethylamine | Different substitution pattern on phenyl |
| 5-Methylfuran-2-carboxylic acid | Methylated furan derivative | Carboxylic acid functionality |
This table illustrates how the unique combination of fluorinated groups and furan rings in this compound may confer distinct biological activities not found in simpler analogs.
Case Studies and Research Findings
- Anticancer Activity : A study by MDPI reported that derivatives with similar structures exhibited IC50 values indicating effective cytotoxicity against leukemia cell lines. The presence of fluorinated groups significantly improved their anticancer activity compared to non-fluorinated counterparts .
- Antimicrobial Properties : Research published in BenchChem highlighted the compound's potential as an antimicrobial agent, showing effectiveness against specific bacterial strains.
Q & A
Q. What synthetic strategies are effective for introducing the furan-3-yl group into the fluoro-phenylmethanamine scaffold?
Methodological Answer: The furan-3-yl group can be introduced via Suzuki-Miyaura coupling using a boronic ester/acid derivative of furan-3-yl and a halogenated (e.g., bromo or iodo) 4-fluoro-3-substituted phenyl precursor. Palladium catalysts (e.g., Pd(PPh₃)₄) with optimized reaction conditions (e.g., 80–100°C in THF/water) are critical for coupling efficiency . Post-coupling, reductive amination or Gabriel synthesis may be employed to generate the methanamine group, with careful monitoring of protecting groups to avoid side reactions .
Q. How can the purity and structural integrity of (4-Fluoro-3-(furan-3-yl)phenyl)methanamine be validated?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%).
- Spectroscopy: Confirm the structure via ¹H NMR (e.g., aromatic protons at δ 6.5–7.5 ppm for furan and fluorophenyl groups) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak .
- Elemental Analysis: Ensure C, H, N, and F percentages align with theoretical values (e.g., C: ~63.5%, H: ~4.2%, N: ~5.9%, F: ~6.7%).
Advanced Research Questions
Q. What are the key challenges in optimizing regioselectivity during the synthesis of fluorinated aryl-furan hybrids?
Methodological Answer: Regioselectivity challenges arise from competing coupling positions on the phenyl ring. Strategies include:
- Directing Groups: Use meta-directing groups (e.g., -NO₂, -CF₃) to guide the furan substitution to the desired position .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution on the phenyl ring, identifying reactive sites for functionalization .
- Kinetic Control: Adjust reaction temperature and catalyst loading to favor the thermodynamically less stable but desired regioisomer .
Q. How do structural modifications (e.g., fluorination, furan substitution) influence the compound’s bioactivity as a kinase inhibitor?
Methodological Answer:
- Fluorination: Enhances metabolic stability and binding affinity via hydrophobic interactions (e.g., with kinase ATP-binding pockets). Fluorine’s electronegativity also modulates pKa of adjacent amine groups, affecting solubility .
- Furan Substitution: The furan oxygen acts as a hydrogen bond acceptor, improving selectivity for kinases like GPCR kinase 2 (GRK2). Comparative assays with non-furan analogs show a 3–5× increase in IC₅₀ values when the furan is replaced with phenyl .
- SAR Studies: Systematic substitution of the furan with thiophene or pyridine reveals that furan’s smaller size and planar geometry optimize steric fit in the target binding site .
Q. How can contradictory solubility data across studies be resolved?
Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffer) arise from:
- Protonation State: The amine group’s pKa (~8.5) affects solubility in neutral vs. acidic buffers. Use pH-adjusted solubility assays (e.g., phosphate buffer at pH 7.4 vs. 2.0) .
- Crystallinity: Amorphous vs. crystalline forms impact solubility. Characterize solid-state forms via XRPD and DSC, and report both intrinsic and kinetic solubility .
- Counterion Effects: Hydrochloride salts improve aqueous solubility (e.g., 12 mg/mL vs. 3 mg/mL for free base) but may alter bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
